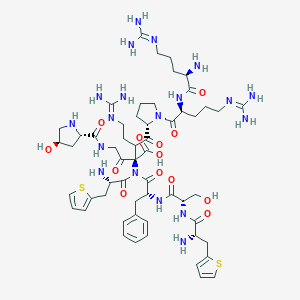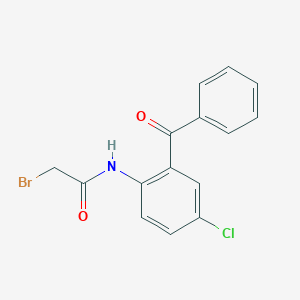
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide, commonly known as Clopidol, is a synthetic compound that belongs to the class of aziridine-containing drugs. It has been extensively studied for its potential use in animal feed as an anticoccidial agent. Clopidol is known to inhibit the growth of protozoan parasites that cause coccidiosis, a disease that affects the intestinal tract of poultry and other animals.
作用机制
Clopidol works by inhibiting the growth of protozoan parasites that cause coccidiosis. It does this by interfering with the metabolism of the parasite, leading to reduced energy production and impaired growth. Clopidol also disrupts the formation of the parasite's cell membrane, leading to cell death.
生化和生理效应
Clopidol has been shown to have a wide range of biochemical and physiological effects on animals. It has been shown to improve growth performance, reduce mortality, and improve feed conversion efficiency in chickens and other animals. Clopidol has also been shown to have immunomodulatory effects, enhancing the immune response of animals to infections. Additionally, Clopidol has been shown to have antioxidant and anti-inflammatory effects, reducing oxidative stress and inflammation in animals.
实验室实验的优点和局限性
Clopidol has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Additionally, Clopidol has a well-established mechanism of action and has been extensively studied for its potential use in animal feed. However, there are also limitations to the use of Clopidol in lab experiments. It is toxic at high doses and can cause adverse effects in animals. Additionally, Clopidol has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
未来方向
There are several future directions for research on Clopidol. One area of research is the development of new and improved formulations of Clopidol for use in animal feed. Another area of research is the investigation of the immunomodulatory effects of Clopidol and its potential use in the treatment of other diseases. Additionally, research on the mechanism of action of Clopidol and its interaction with other drugs could lead to the development of new and more effective treatments for coccidiosis and other diseases.
合成方法
Clopidol is synthesized by reacting 4-chlorobenzoyl chloride with isopropylamine to obtain 4-chlorobenzoylisopropylamine. The resulting compound is then reacted with ethyl chloroacetate to obtain ethyl 2-(4-chlorophenyl)-2-oxoethylaminoacetate. Finally, the aziridine ring is formed by reacting the ethyl ester with sodium hydroxide in the presence of 1,2-dichloroethane to obtain Clopidol.
科学研究应用
Clopidol has been extensively studied for its potential use as an anticoccidial agent in animal feed. Coccidiosis is a common disease that affects the intestinal tract of poultry and other animals, leading to significant economic losses in the poultry industry. Clopidol has been shown to be effective in preventing and treating coccidiosis in chickens and other animals. It works by inhibiting the growth of protozoan parasites that cause coccidiosis, leading to reduced mortality and improved growth performance in animals.
属性
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)17-15(20)13(18-7-8-18)9-14(19)11-3-5-12(16)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQOKYHKDHTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910660 |
Source


|
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide | |
CAS RN |
108260-28-2 |
Source


|
| Record name | 1-Aziridineacetamide, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108260282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

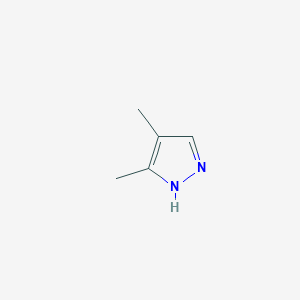
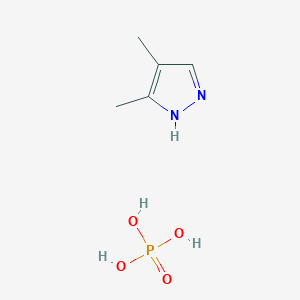
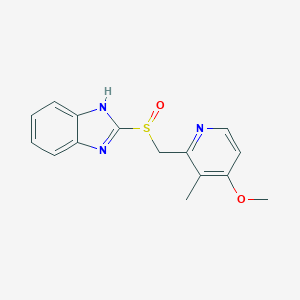
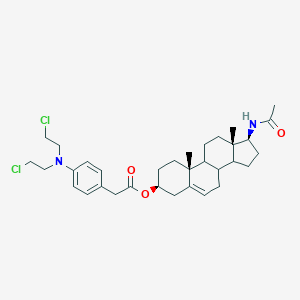
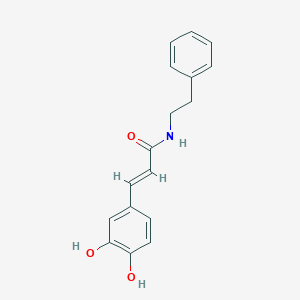
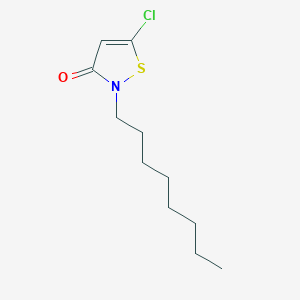
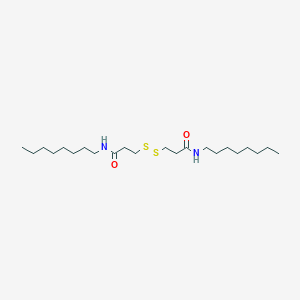

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)



